Benzotriazol-1-yl-essigsäure

Übersicht

Beschreibung

Synthesis Analysis

- Synthesis Methods : Benzotriazol-1-yl-acetic acid derivatives can be synthesized by substituting amino acids on 1H-benzotriazol-1-ylacetyl chloride, as demonstrated in studies where these derivatives were characterized and evaluated for antimicrobial activity (Jamkhandi & Disouza, 2012).

- Unique Reactions : An unusual case of displacement of the benzotriazole ring in the synthesis of related compounds has been reported, adding to the understanding of its chemical behavior (Carta et al., 2002).

Molecular Structure Analysis

- Polymorphs and Crystal Structure : A new polymorph of a closely related compound, 2-(2H-benzotriazol-2-yl)acetic acid, shows a non-planar molecule with synplanar conformation and features helices sustained by hydrogen bonding (Alieva et al., 2012).

- Crystal and Molecular Comparisons : Comparisons between benzotriazol-1- and -2-yl systems have been made, highlighting differences in their crystalline structures and properties (Giordano & Zagari, 1978).

Chemical Reactions and Properties

- Chemical Reactivity : Benzotriazol-1-yl-acetic acid and its derivatives are noted for their reactivity in forming various compounds, including amides and azides, highlighting their versatility in organic synthesis (Katritzky et al., 2010).

- Applications in Synthesis : The compound has been utilized in the synthesis of complex molecules like beta-Alkoxyalkanal and beta-Aminoalkanal Acetals, showcasing its utility in creating diverse chemical structures (Katritzky et al., 1997).

Physical Properties Analysis

- Structural Features : Detailed structural analyses have been conducted on various derivatives and related compounds, revealing insights into their molecular geometries and conformational isomerism (Li et al., 2004).

Chemical Properties Analysis

- Chemical Stability and Reactivity : Studies have indicated that benzotriazol-1-yl-acetic acid derivatives exhibit stability and reactivity suitable for synthesis applications, such as esterification and formation of coordination polymers (Balalaie et al., 2008).

Wissenschaftliche Forschungsanwendungen

Synthese von pharmakologisch wichtigen Heterocyclen

Die Benzotriazol-Methodik gilt als vielseitiges und erfolgreiches Syntheseprotokoll. Es kann leicht durch eine Vielzahl von Reaktionen in ein Molekül eingeführt werden und es für zahlreiche Transformationen aktivieren . Diese Methodik wurde auf die Synthese von sechsgliedrigen Stickstoffheterocyclen wie 2-Vinylpiperidinen angewendet .

Synthese von natürlichen und synthetischen Molekülen

Benzotriazol wurde ausgiebig für die Synthese von natürlichen und synthetischen Molekülen mit unterschiedlicher biologischer und pharmazeutischer Bedeutung untersucht . Es wurde für die Synthese von Benzoxazinen, Chinazolinen, Triazintrion, Hydantoinen, Oxadiazinen, Diazepinen und vielen anderen heterozyklischen Verbindungen verwendet .

Medizinische Chemie

Benzotriazol-Derivate haben in der medizinischen Chemie hervorragende Eigenschaften gezeigt, darunter Antikrebs-, Antimykotika-, Antibakterien-, Antiviral-, Antiparasiten- und antioxidative Aktivitäten . Beispielsweise verbesserte die Einführung einer 2-Aminobenzotriazol-Gruppe in Levofloxacin dessen antibakterielles Verhalten .

Korrosionsschutzmittel

Benzotriazol-Derivate haben sich als Korrosionsschutzmittel bewährt . Sie können eine schützende Schicht auf der Oberfläche von Metallen bilden und diese so vor Korrosion schützen.

UV-Filter

Benzotriazol-Derivate können ultraviolettes Licht absorbieren, wodurch sie sich als UV-Filter eignen . Sie können Materialien vor den schädlichen Auswirkungen von UV-Strahlung schützen.

Solar- und Photovoltaikzellen

Benzotriazol-Derivate wurden in Materialien für Solar- und Photovoltaikzellen verwendet . Sie können die Effizienz dieser Zellen verbessern, indem sie mehr Sonnenlicht absorbieren und in Elektrizität umwandeln.

Synthese von Carbamoylbenzotriazol-Derivaten

Benzotriazol kann für die Eintopfsynthese von Carbamoylbenzotriazol-Derivaten aus CO2 verwendet werden

Wirkmechanismus

Target of Action

Benzotriazol-1-yl-acetic acid, also known as 2-(1H-Benzo[d][1,2,3]triazol-1-yl)acetic acid, is a derivative of benzotriazole, a heterocyclic compound with a broad spectrum of biological properties . The compound’s primary targets are enzymes and receptors in biological systems . The combined presence of a large conjugated system capable of forming π–π stacking interactions and hydrogen bond acceptors makes benzotriazole derivatives susceptible to bind with these targets .

Mode of Action

The interaction of Benzotriazol-1-yl-acetic acid with its targets results in diverse non-covalent interactions . For instance, the introduction of a 2-aminobenzotriazole group in levofloxacin improved its antibacterial behavior via interactions with the target enzymes or direct penetration into bacteria .

Biochemical Pathways

Benzotriazole derivatives have been shown to exhibit a broad spectrum of biological properties, including anticancer, antifungal, antibacterial, antiviral, antiparasitic, and antioxidative activities . These activities suggest that the compound may affect multiple biochemical pathways.

Result of Action

The molecular and cellular effects of Benzotriazol-1-yl-acetic acid’s action are largely dependent on its mode of action and the specific biochemical pathways it affects. For example, benzotriazole-substituted benzoate derivatives effectively inhibited the proliferation of hepatocarcinoma BEL-7402 cells .

Action Environment

The action, efficacy, and stability of Benzotriazol-1-yl-acetic acid can be influenced by various environmental factors. For instance, benzotriazole metal complexes possess the bioactivities of both the benzotriazole nucleus and metal supramolecular complexes and exert a double action mechanism to overcome drug resistances

Zukünftige Richtungen

Benzotriazole derivatives have exhibited outstanding properties in medicinal chemistry including anticancer, antifungal, antibacterial, antiviral, antiparasitic, and antioxidative activities . They have also found applications as corrosion inhibitors, UV filters, and materials for solar and photovoltaic cells . These diverse applications suggest a promising future for the research and development of Benzotriazol-1-yl-acetic acid and its derivatives.

Eigenschaften

IUPAC Name |

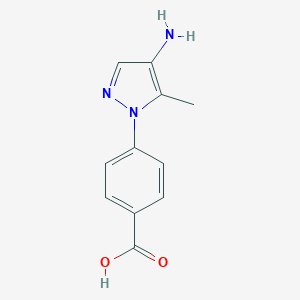

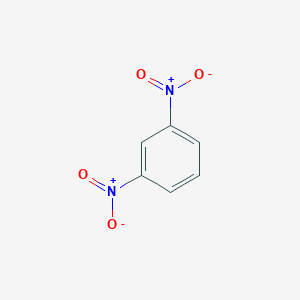

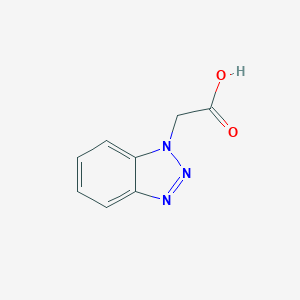

2-(benzotriazol-1-yl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7N3O2/c12-8(13)5-11-7-4-2-1-3-6(7)9-10-11/h1-4H,5H2,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QOXXZTPKJWPIDK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=NN2CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00310479 | |

| Record name | Benzotriazol-1-yl-acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00310479 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

9.1 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24803714 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS RN |

4144-64-3 | |

| Record name | 4144-64-3 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=227393 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzotriazol-1-yl-acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00310479 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1H-Benzotriazol-1-ylacetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(E)-6-[1-hydroxy-6-methoxy-4-(2-methoxyethoxymethoxy)-7-methyl-3-oxo-1H-2-benzofuran-5-yl]-4-methylhex-4-enoic acid](/img/structure/B52881.png)